molecular formula C14H16N2O2 B14375764 5-Benzyl-2-(dimethylamino)-6-methyl-4H-1,3-oxazin-4-one CAS No. 90062-13-8

5-Benzyl-2-(dimethylamino)-6-methyl-4H-1,3-oxazin-4-one

Cat. No.: B14375764
CAS No.: 90062-13-8
M. Wt: 244.29 g/mol
InChI Key: MYDGDAJFEHBBHU-UHFFFAOYSA-N
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Description

5-Benzyl-2-(dimethylamino)-6-methyl-4H-1,3-oxazin-4-one is a heterocyclic compound that contains an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-(dimethylamino)-6-methyl-4H-1,3-oxazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization can yield the desired oxazine compound . The reaction conditions typically involve heating the reactants in a suitable solvent such as toluene or ethanol at elevated temperatures (100-120°C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.

Mechanism of Action

The mechanism of action of 5-Benzyl-2-(dimethylamino)-6-methyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-2-(dimethylamino)-6-methyl-4H-1,3-oxazin-4-one is unique due to its specific oxazine ring structure combined with the benzyl and dimethylamino groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

90062-13-8

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

5-benzyl-2-(dimethylamino)-6-methyl-1,3-oxazin-4-one

InChI

InChI=1S/C14H16N2O2/c1-10-12(9-11-7-5-4-6-8-11)13(17)15-14(18-10)16(2)3/h4-8H,9H2,1-3H3

InChI Key

MYDGDAJFEHBBHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N=C(O1)N(C)C)CC2=CC=CC=C2

Origin of Product

United States

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